molecular formula C9H8N2O2S B2397289 (2-Aminobenzothiazol-6-yl)acetic acid CAS No. 30132-15-1

(2-Aminobenzothiazol-6-yl)acetic acid

Cat. No. B2397289
Key on ui cas rn: 30132-15-1
M. Wt: 208.24
InChI Key: NHWREWFNNXLTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071581B2

Procedure details

(4-Amino-phenyl)-acetic acid (20 g, 132.5 mmol) and NH4SCN (20 g, 263.2 mmol) were dissolved in 300 ml of acetic acid and the mixture was cooled to 15° C., treated with Br2 (21.2 g, 6.8 ml) in acetic acid (10 ml) and the temperature did not exceed 15° C. Then the reaction was stirred at room temperature for 4 h. The mixture was filtered and the cake was re-dissolved in water, adjusted the pH=5. The precipitate was filtered and dried to obtain 2-amino-benzothiazol-6-yl)-acetic acid as light yellow powder (24 g, 87.1%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[NH4+].[N:13]#[C:14][S-:15].BrBr>C(O)(=O)C>[NH2:13][C:14]1[S:15][C:7]2[CH:6]=[C:5]([CH2:8][C:9]([OH:11])=[O:10])[CH:4]=[CH:3][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
[NH4+].N#C[S-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
Then the reaction was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the cake was re-dissolved in water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 2-amino-benzothiazol-6-yl)-acetic acid as light yellow powder (24 g, 87.1%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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